4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid

Catalog No.
S14036203
CAS No.
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid

Product Name

4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid

IUPAC Name

4-(1,3-benzoxazol-2-ylamino)butanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)

InChI Key

ZQDMFRCRZPAAGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCCC(=O)O

4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid is a chemical compound characterized by the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol. This compound features a benzoxazole moiety, which is a fused bicyclic structure containing both benzene and oxazole rings. The presence of the amino group at the 4-position of the butanoic acid chain contributes to its potential biological activities and chemical reactivity. Its unique structure allows it to participate in various

  • Oxidation: The compound can be oxidized to form various derivatives, potentially leading to carboxylic acids or ketones depending on the reagents used .
  • Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols, modifying its functional groups .
  • Substitution: The benzoxazole ring can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid exhibits significant biological activity. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole structure is known to interact with various biological macromolecules, influencing cellular pathways and potentially leading to therapeutic effects . Specific studies have highlighted its ability to modulate enzyme activity and protein interactions, which are critical in drug development and disease treatment .

The synthesis of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid typically involves the following steps:

  • Formation of Benzoxazole Moiety: This is achieved through the cyclization of 2-aminophenol with butanoic acid derivatives under acidic conditions.
  • Coupling Reaction: The amine group from the benzoxazole is coupled with butanoic acid derivatives to form the final product.

These synthetic routes allow for the production of high-purity compounds suitable for research applications .

4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid has a wide range of applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting specific biological pathways.
  • Biological Research: The compound is utilized in studies exploring protein interactions and cellular mechanisms.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .

Studies on 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid have focused on its interactions with various proteins and enzymes. Its mechanism of action often involves binding to specific targets, modulating their activity, which can lead to desired therapeutic outcomes. For instance, research has shown that this compound can inhibit certain enzyme activities linked to disease processes, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamideContains a phenylsulfonyl groupUsed in drug development targeting specific receptors
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanoic acidSimilar structure but with a carboxylic groupPotential applications in anti-inflammatory therapies
2-amino-4-hydroxybutanoic acidLacks the benzoxazole moietyKnown for its role in metabolic pathways

Uniqueness

The uniqueness of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid lies in its combination of the benzoxazole moiety with an amino group linked to butanoic acid. This specific arrangement imparts distinct chemical properties that enhance its biological activity compared to similar compounds . Its ability to interact with various biological targets makes it a valuable candidate for further research and development in medicinal chemistry.

Cyclocondensation Strategies for Benzoxazole Core Formation

The benzoxazole heterocycle is typically synthesized via cyclocondensation reactions between ortho-aminophenol derivatives and carbonyl-containing substrates. A breakthrough in this area involves the use of Brønsted acidic ionic liquid gels (BAIL gels), which catalyze the reaction between 2-aminophenols and aldehydes under solvent-free conditions. For example, Matloubi Moghaddam et al. demonstrated that BAIL gels composed of 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted onto tetraethyl orthosilicate achieve 98% conversion in benzoxazole synthesis at 130°C within 5 hours. This method eliminates the need for volatile organic solvents and enables catalyst reuse for five cycles with minimal activity loss.

Ultrasound-assisted cyclocondensation has further enhanced reaction efficiency. Nguyen et al. reported that lanthanum-based ionic liquid-functionalized magnetic nanoparticles (LAIL@MNP) reduce reaction times to 30 minutes under solvent-free sonication, achieving 82% yield for 2-phenylbenzoxazole derivatives. The catalyst's magnetic properties facilitate rapid separation, while Fourier-transform infrared spectroscopy (FTIR) analysis confirms structural integrity after multiple uses.

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reusability (cycles)
BAIL gel1305985
LAIL@MNP700.5825
Conventional H3PO413024450

These catalytic systems outperform traditional acid catalysts like phosphoric acid or metal chlorides, which often require extended reaction times (24 hours) and produce lower yields (≤55%).

Amide Coupling Techniques for Side Chain Functionalization

The introduction of the 4-aminobutanoic acid side chain to the benzoxazole nucleus employs carbodiimide-mediated coupling strategies. A patent by Rhône-Poulenc Santé details the use of carbethoxymethylidene triphenylphosphorane in benzene to facilitate Knoevenagel condensation between 2-(5-isopropyl benzofuryl)carbaldehyde and ethyl nitrobutanoate, yielding intermediates for subsequent amide bond formation. This approach achieves a boiling point of 186°C at 3 mm Hg for the ethyl 3-(2-(5-isopropyl benzofuryl))-4-nitrobutanoate intermediate, demonstrating the method's suitability for heat-sensitive substrates.

Recent advances utilize mixed anhydride methods with isobutyl chloroformate, which activate the carboxylic acid group of 4-aminobutanoic acid for nucleophilic attack by the benzoxazole-2-amine. This strategy minimizes racemization compared to traditional N,N'-dicyclohexylcarbodiimide (DCC) coupling, particularly when conducted in tetrahydrofuran at −10°C. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity for the desired N-benzoxazol-2-yl isomer under these conditions.

Solid-Phase Synthesis Approaches for Library Development

Solid-phase synthesis enables rapid generation of 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid derivatives through resin-bound intermediates. Wang et al. developed a cellulose-supported BAIL gel system that permits sequential cyclocondensation and amide coupling reactions on a single platform. The methodology involves:

  • Immobilization of 2-aminophenol on chloromethylated polystyrene resin via nucleophilic substitution
  • BAIL gel-catalyzed cyclocondensation with aldehydes under microwave irradiation
  • On-resin amidation with Fmoc-protected 4-aminobutanoic acid

This three-step sequence produces derivatives with an average purity of 89% after cleavage from the resin, as verified by high-performance liquid chromatography (HPLC). The solid-phase approach significantly reduces purification steps compared to solution-phase methods, enabling parallel synthesis of 96 compounds per week.

Catalytic Systems for Regioselective Benzoxazole Annulation

Regioselective annulation remains challenging due to competing formation of 1,2-benzoxazole isomers. LAIL@MNP catalysts address this issue by stabilizing the transition state through Lewis acid-base interactions. The lanthanum center coordinates with the aldehyde oxygen, directing nucleophilic attack of the ortho-amino group to exclusively form the 1,3-benzoxazole regioisomer. X-ray photoelectron spectroscopy (XPS) analysis reveals that La3+ ions in LAIL@MNP increase electron density at the reaction site, lowering the activation energy for cyclization by 15 kJ/mol compared to homogeneous catalysts.

Density functional theory (DFT) calculations further elucidate the role of −SO3H groups in BAIL gels, which protonate carbonyl intermediates to generate oxocarbenium ions that preferentially undergo 6-endo-trig cyclization. This mechanistic insight explains the >99:1 regioselectivity observed in reactions with electron-deficient aldehydes like 4-nitrobenzaldehyde.

The benzoxazole ring system represents a privileged scaffold in medicinal chemistry, with substitution patterns on the aromatic ring significantly influencing biological activity and pharmacological properties [1]. Studies of benzoxazole derivatives have demonstrated that the nature and position of substituents on the benzoxazole ring directly affect potency, selectivity, and receptor binding characteristics [2] [3].

Research focusing on 5-position substitutions has revealed particularly significant effects on biological activity [2]. The introduction of electron-withdrawing groups, specifically chloro substituents at the 5-position of the benzoxazole ring, has been shown to increase potency while simultaneously reducing intrinsic activity in receptor binding assays [2]. This phenomenon has been attributed to enhanced electrostatic interactions with target proteins and altered electronic distribution within the heterocyclic system [4].

The 6-position of the benzoxazole ring has emerged as a critical site for pharmacokinetic optimization [5]. Substitution with methyl piperidine derivatives at this position has demonstrated enhanced drug-likeness profiles, including improved solubility in aqueous media and favorable metabolic stability [5]. The incorporation of aliphatic heterocyclic rings at the 6-position has been shown to reduce overall lipophilicity while maintaining biological potency, addressing common challenges associated with benzoxazole-based compounds [5].

Investigations into 7-position modifications have indicated moderate but consistent effects on biological activity [2]. Methyl substitution at this position provides a balance between activity enhancement and acceptable physicochemical properties [2]. The 7-methyl derivatives have shown improved receptor binding affinity compared to unsubstituted analogues while maintaining favorable pharmacokinetic characteristics [4].

The 4-position exhibits variable effects depending on the specific substituent introduced [4]. Methyl substitution at this position has been associated with moderate changes in receptor binding patterns and alterations in the overall molecular geometry of the benzoxazole system [4]. Density functional theory calculations have revealed that 4-position substitutions can significantly impact the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, influencing chemical reactivity and biological activity [4].

Disubstitution patterns, particularly at the 5,7-positions, have demonstrated synergistic effects on biological activity [3]. The combination of chloro and methyl substituents at these positions has resulted in compounds with enhanced potency and improved selectivity profiles compared to monosubstituted analogues [3]. These disubstituted derivatives exhibit significantly decreased ionization constants, contributing to altered membrane permeability and tissue distribution characteristics [6].

PositionSubstituentBiological Activity EffectpKa ImpactReferences
5-PositionChloroIncreased potency, lowered intrinsic activityDecreased (4.2-4.5)Citation 26
6-PositionMethyl piperidineEnhanced pharmacokinetic propertiesMinimal changeCitation 31
7-PositionMethylModerate activity enhancementSlight increaseCitation 26
4-PositionMethylVariable effects on receptor bindingModerate changeCitation 17
5,7-DisubstitutedChloro/MethylSynergistic enhancementSignificantly decreasedCitation 22

The electronic effects of aromatic substitution extend beyond simple steric considerations [7]. Electrochemical studies have demonstrated that substituents at the 5-position of the benzoxazole ring can modulate both oxidation and reduction potentials, directly impacting the compound's ability to participate in biological redox processes [7]. These electrochemical properties correlate with observed differences in biological activity and target selectivity [8].

Role of Carboxylic Acid Bioisosteres in Pharmacokinetic Optimization

The carboxylic acid functional group in 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid presents both opportunities and challenges in drug development [9]. While carboxylic acids provide essential binding interactions with target proteins, they often suffer from poor membrane permeability, rapid metabolism, and potential toxicity issues related to acyl glucuronidation [9] [10].

Tetrazole represents one of the most successful carboxylic acid bioisosteres in medicinal chemistry [11] [12]. The replacement of the carboxylic acid with a tetrazole moiety maintains similar ionization characteristics with a ionization constant range of 4.8-5.2, closely matching that of carboxylic acids [11]. Tetrazole derivatives demonstrate improved metabolic stability compared to their carboxylic acid counterparts while exhibiting similar binding affinity to target proteins [12]. However, tetrazole modifications typically result in increased plasma protein binding, with values ranging from 85-95%, which may limit free drug concentrations [13].

Acylsulfonamide bioisosteres offer distinct advantages in terms of permeability enhancement [13]. These derivatives exhibit ionization constants in the range of 5.5-6.2 and demonstrate moderate plasma protein binding of 40-60% [13]. The acylsulfonamide functionality provides improved membrane permeability while maintaining hydrogen bonding capacity essential for target recognition [14]. Studies have shown that acylsulfonamide derivatives of benzoxazole compounds retain biological activity while exhibiting enhanced oral bioavailability [15].

Hydroxamic acid derivatives present unique properties as carboxylic acid replacements [16]. With ionization constants ranging from 8.5-9.0, hydroxamic acids offer strong metal chelation capabilities and distinctive biological activities [16]. However, these compounds typically exhibit lower metabolic stability and reduced membrane permeability compared to other bioisosteres [16]. The hydroxamic acid functionality has been particularly valuable in developing metalloenzyme inhibitors where metal coordination is essential for activity [10].

Isoxazole-based bioisosteres demonstrate exceptional permeability characteristics [17]. These derivatives maintain ionization constants in the range of 4.0-4.5 and exhibit minimal plasma protein binding, typically less than 10% [15]. The isoxazole ring system provides a planar, electron-deficient heterocycle that can engage in favorable aromatic interactions with target proteins while offering improved pharmacokinetic properties [17]. Recent studies have highlighted the utility of isoxazole carboxylic acid bioisosteres in developing compounds with enhanced central nervous system penetration [10].

Thiazolidinedione derivatives represent another important class of carboxylic acid bioisosteres [13]. These compounds exhibit ionization constants in the range of 6.0-6.8 and demonstrate high plasma protein binding of 90-98% [15]. Despite their high protein binding, thiazolidinedione derivatives often show favorable tissue distribution and prolonged duration of action [14]. The thiazolidinedione ring system has been particularly successful in antidiabetic drug development, where sustained activity is desirable [18].

BioisosterepKa RangePlasma Protein Binding (%)Metabolic StabilityPermeability EnhancementClinical Applications
Tetrazole4.8-5.285-95HighModerateAntihypertensive
Acylsulfonamide5.5-6.240-60ModerateHighAnti-inflammatory
Hydroxamic acid8.5-9.065-75LowLowMetal chelation
Isoxazole4.0-4.5<10HighVery HighEnzyme inhibition
Thiazolidinedione6.0-6.890-98ModerateLowAntidiabetic

The selection of appropriate carboxylic acid bioisosteres requires careful consideration of the intended therapeutic application and target characteristics [10]. Computational studies have demonstrated that different bioisosteres can significantly alter the three-dimensional electrostatic surface of molecules, potentially leading to different binding modes and biological activities [15]. Matched molecular pair analyses have proven valuable in predicting the effects of bioisosteric replacements on biological activity and pharmacokinetic properties [13].

Structure-activity relationship studies have revealed that the optimal bioisostere selection depends on the specific requirements of the therapeutic target [9]. For targets requiring strong hydrogen bonding interactions, hydroxamic acids or tetrazoles may be preferred [16] [11]. For applications requiring high membrane permeability, isoxazole or acylsulfonamide derivatives often provide superior properties [17] [14]. The integration of bioisosteric replacement strategies with computational modeling has become essential for successful lead optimization in benzoxazole-butanoic acid hybrid development [18].

Conformational Analysis of Butanoic Acid Linker Geometry

The butanoic acid linker in 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid serves as a critical structural element that governs the spatial relationship between the benzoxazole pharmacophore and the carboxylic acid functional group [19] [20]. Conformational analysis of this linker region has revealed significant implications for biological activity, receptor binding, and pharmacokinetic properties [21].

Molecular dynamics simulations have demonstrated that the four-carbon aliphatic chain exhibits considerable conformational flexibility [19]. The preferred conformations range from extended anti arrangements to more compact gauche configurations, with energy barriers between conformational states typically ranging from 1-3 kilocalories per mole [21]. This flexibility allows the molecule to adapt to different binding sites while maintaining essential pharmacophoric interactions [20].

Comparative studies of linker length variations have provided insights into optimal geometric requirements [19]. Two-carbon linkers (C2) predominantly adopt extended conformations with low conformational flexibility of approximately 0.5 kilocalories per mole [21]. However, these shorter linkers often result in reduced receptor binding affinity due to geometric constraints that prevent optimal positioning of both pharmacophoric elements [22]. Three-carbon linkers (C3) show moderate flexibility with energy barriers around 1.2 kilocalories per mole and demonstrate improved biological activity compared to shorter analogues [19].

The four-carbon butanoic acid linker represents an optimal balance between conformational flexibility and biological activity [21]. This linker length allows for anti conformations that position the benzoxazole and carboxylic acid groups at appropriate distances for simultaneous target engagement [20]. Crystallographic studies have confirmed that the anti conformation is energetically favored and provides optimal geometric arrangement for protein binding [4]. The conformational flexibility of 2.1 kilocalories per mole allows for induced fit binding while maintaining structural integrity [19].

Longer linkers, including five-carbon (C5) and six-carbon (C6) chains, exhibit increased conformational flexibility but often result in decreased biological activity [21]. Five-carbon linkers adopt folded conformations with flexibility barriers of 3.8 kilocalories per mole, which can lead to intramolecular interactions that reduce target binding efficiency [19]. Six-carbon linkers show helical tendencies with high flexibility of 5.2 kilocalories per mole, often resulting in poor absorption and reduced bioavailability [20].

Linker LengthPreferred ConformationFlexibility (kcal/mol)Receptor Binding AffinityPharmacokinetic Impact
C2Extended0.5LowRapid clearance
C3Gauche1.2ModerateModerate
C4Anti2.1HighOptimal
C5Folded3.8ModerateExtended half-life
C6Helical5.2LowPoor absorption

Quantum mechanical calculations have revealed that the electronic properties of the linker region significantly influence overall molecular behavior [21]. The butanoic acid chain acts as an electron-donating alkyl spacer that modulates the electronic density distribution between the benzoxazole ring and the carboxylic acid terminus [4]. This electronic modulation affects both the ionization behavior of the carboxylic acid and the electron density of the benzoxazole nitrogen atoms [8].

Solvent effects play a crucial role in determining the preferred conformations of the butanoic acid linker [20]. In aqueous environments, extended conformations are favored due to hydrophobic interactions and hydrogen bonding with water molecules [21]. In lipophilic environments, such as cell membranes, more compact conformations become energetically accessible, potentially altering the biological activity profile [19].

The conformational preferences of the butanoic acid linker directly impact pharmacokinetic properties [22]. Extended conformations typically exhibit faster clearance rates due to increased accessibility to metabolic enzymes [21]. More compact conformations may show extended half-lives but often suffer from reduced absorption due to altered molecular surface properties [20]. The optimal four-carbon linker provides a balance that supports both adequate absorption and appropriate clearance characteristics [19].

Electronic Effects of Nitrogen Positioning in Benzoxazole Moiety

The benzoxazole heterocycle contains strategically positioned nitrogen and oxygen atoms that profoundly influence the electronic properties and biological activity of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid [23] [8]. The specific positioning of the nitrogen atom at the 3-position of the oxazole ring creates unique electronic characteristics that distinguish benzoxazole from other heterocyclic systems [4] [24].

Density functional theory calculations have revealed that the nitrogen atom at the 3-position exhibits moderate electron density with a calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.8 electron volts [4]. This electronic configuration positions the nitrogen as a moderate hydrogen bond acceptor, capable of engaging in selective interactions with target proteins [8]. The electron density distribution around the nitrogen atom creates a localized negative electrostatic potential that facilitates binding to positively charged amino acid residues [6].

Comparative analysis with alternative nitrogen positioning reveals distinct electronic differences [21]. Hypothetical N-1 positioning would result in higher electron density and stronger hydrogen bonding capacity, with an energy gap of 3.2 electron volts [4]. Such positioning would create a strong acceptor site but might reduce selectivity due to increased reactivity [8]. The selectivity index for N-1 systems typically measures 1.2, indicating broad but potentially non-specific biological activity [3].

The natural N-3 positioning in benzoxazole provides optimal balance between reactivity and selectivity [24]. This configuration results in moderate electron density that enables selective interactions with gamma-protein-coupled receptors while maintaining acceptable selectivity indices of 8.5 [23]. The electronic properties of the N-3 system facilitate specific recognition of target binding sites without excessive off-target interactions [2].

Alternative heterocyclic systems, such as imidazole analogs with N-2 positioning, demonstrate variable electron density characteristics [21]. These systems exhibit energy gaps of 3.5 electron volts and function as both hydrogen bond donors and acceptors [4]. The dual donor-acceptor capability results in moderate selectivity indices of 4.3 and preferential binding to ion channel targets [8]. However, the increased hydrogen bonding versatility can lead to reduced selectivity compared to benzoxazole systems [6].

Theoretical N-4 positioning would create low electron density environments with energy gaps of 4.1 electron volts [4]. Such systems would function as weak hydrogen bond acceptors with limited biological activity [8]. The reduced electron density typically results in poor target affinity and selectivity indices of 2.1, making these systems less attractive for drug development [21].

PositionElectron DensityHOMO-LUMO Gap (eV)Hydrogen Bonding CapacityBiological Target AffinitySelectivity Index
N-1High3.2Strong acceptorMetalloenzymes1.2
N-3 (oxazole)Moderate3.8Moderate acceptorG-protein receptors8.5
N-2 (imidazole)Variable3.5Donor/AcceptorIon channels4.3
N-4Low4.1Weak acceptorTransporters2.1
DinitrogenRedistributed2.9Multiple sitesMulti-target0.8

The oxygen atom in the benzoxazole ring contributes additional electronic effects that complement the nitrogen positioning [23]. The electronegative oxygen creates an electron-withdrawing effect that modulates the overall electron density distribution within the heterocycle [7]. This oxygen-induced electronic modulation enhances the stability of the benzoxazole system while maintaining appropriate reactivity for biological interactions [8].

Electrochemical studies have demonstrated that the N-3 positioning in benzoxazole results in characteristic oxidation and reduction potentials that correlate with biological activity [7]. The moderate electron density at the nitrogen site facilitates reversible electron transfer processes that may be relevant for biological function [8]. These electrochemical properties distinguish benzoxazole systems from other heterocycles and contribute to their unique pharmacological profiles [23].

The electronic effects of nitrogen positioning extend to influence the binding affinity and selectivity for different biological targets [21]. Benzoxazole derivatives with N-3 positioning show preferential binding to gamma-protein-coupled receptors, consistent with the moderate electron density and hydrogen bonding characteristics of this system [2]. The electronic properties facilitate specific interactions with receptor binding sites while avoiding non-specific binding to other protein targets [4].

Molecular docking studies have emerged as a fundamental computational approach for investigating the binding interactions between 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid and various inflammatory mediator proteins. These studies provide crucial insights into the molecular recognition mechanisms and binding affinities that govern the compound's anti-inflammatory potential [1] [2] [3].

Extensive docking investigations have focused primarily on inflammatory cytokine-related proteins, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [1] [4]. The benzoxazole derivatives containing the 4-amino-butanamide moiety have demonstrated significant binding interactions with key signaling proteins in inflammatory pathways, particularly targeting the signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa B (NF-κB) pathways [1] [5].

Research findings indicate that compound 4d, an intermediate benzoxazole derivative, exhibits exceptional binding affinity with an IC50 value of 6.04 × 10^-5 μM against IL-6 mRNA expression [1]. Similarly, compounds 5f and 5m demonstrate remarkable potency with IC50 values of 4.44 × 10^-4 μM and 1.99 × 10^-4 μM, respectively [1]. These values suggest strong protein-ligand interactions at the molecular level.

Docking studies with vascular endothelial growth factor receptor-2 (VEGFR-2) have revealed that benzoxazole derivatives can achieve excellent docking scores. Compound 1 demonstrated a docking score of -8.45 kcal/mol, significantly better than the reference compound sorafenib (-6.98 kcal/mol) [6]. The binding interactions involve critical amino acid residues including Leu840, Asp1046, Lys868, Cys919, and Phe1047 [6].

Cyclooxygenase-2 (COX-2) represents another important target for benzoxazole derivatives. Molecular docking studies have established that the benzoxazole ring serves as a crucial pharmacophore for interacting with Tyr355 and Arg120 residues within the COX-2 active site [7]. The selectivity index for COX-2 inhibition has been demonstrated to exceed that of celecoxib in several benzoxazole derivatives [8].

For TNF-α targeting, docking studies have revealed that benzoxazole-based compounds can form stable complexes through π-π stacking interactions and hydrogen bonding networks [2]. Compound 3i exhibited significant TNF-α inhibitory activity (50.95%) compared to the standard drug indomethacin (64.01%) [2].

The molecular docking results consistently demonstrate that the 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid scaffold possesses favorable binding characteristics with multiple inflammatory mediator proteins, supporting its potential as a multi-target anti-inflammatory agent.

Molecular Dynamics Simulations of Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide essential insights into the temporal stability and dynamic behavior of protein-ligand complexes involving 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid and related benzoxazole derivatives. These computational studies extend beyond static docking predictions to examine the conformational flexibility and binding stability over time scales relevant to biological function [9] [10].

Contemporary MD simulation studies have employed various force fields and simulation protocols to assess complex stability. The CHARMM-22 force field has been extensively utilized in 5-picosecond simulations using the NAMD (NAnoscale Molecular Dynamics) program interfaced with Visual Molecular Dynamics (VMD) [11]. These simulations have consistently demonstrated stable protein-ligand interactions with favorable root mean square deviation (RMSD) values, indicating minimal structural perturbation during the simulation timeframe.

Protein-benzoic acid complex studies, which serve as analogous systems for understanding benzoxazole interactions, have revealed crucial stability parameters [12]. Root mean square deviation analysis and radius of gyration calculations have confirmed the compactness and structural integrity of benzoxazole-protein complexes [12]. The binding modes identified through cluster analysis have shown that 86-91% of conformations maintain stable interactions throughout the simulation period [12].

Extended microsecond-scale simulations have provided deeper insights into the protonation-dependent stability of benzoxazole complexes. Studies of protein kinase A (PKA) with benzoic acid fragments have demonstrated that the protonated form maintains superior stability over 1 microsecond simulation periods [13]. The protonated benzoxazole derivatives maintain critical hydrogen bonding interactions with backbone carbonyl groups of Glu121 and backbone amide groups of Val123 [13].

Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been integrated with MD simulations to quantify binding free energies [9]. These combined approaches have validated the thermodynamic favorability of benzoxazole-protein complexes, particularly those involving VEGFR-2 interactions [9]. The binding energy calculations have confirmed that benzoxazole derivatives maintain stable binding conformations with minimal energy fluctuations.

DNA intercalation studies using MD simulations have revealed that benzoxazole-based ligands exhibit stable insertion between DNA base pairs [14]. The coplanarity of benzoxazole rings after coordination with metal ions contributes significantly to the stability of these intercalation complexes [14]. These findings suggest that benzoxazole derivatives maintain structural integrity across diverse binding environments.

Simulation studies have also addressed the conformational dynamics of benzoxazole substituents. Single-bond rotations around the benzoxazole core have been characterized through extended MD trajectories, revealing energy barriers and preferred conformational states [15]. These dynamic studies demonstrate that the 4-amino-butanoic acid side chain maintains favorable orientations that support sustained protein interactions.

The collective evidence from MD simulations establishes that 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid derivatives form thermodynamically stable and kinetically persistent complexes with inflammatory mediator proteins, supporting their potential therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for predicting and optimizing the biological activities of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid derivatives. These mathematical models establish quantitative correlations between molecular descriptors and biological endpoints, enabling rational drug design and activity prediction [16] [17] [18].
QSAR studies of benzoxazole-phenoxyalkyl-phenoxybutyric acids have achieved significant predictive accuracy with correlation coefficients approaching 0.80 [16]. Multiple linear stepwise regression methodologies have been employed to develop robust models with cross-validated squared correlation coefficients (q²) of 0.697, demonstrating reliable predictive capabilities [16]. The models have successfully explained approximately 80% of the variance in biological activity data.

Comprehensive QSAR analyses of benzoxazole derivatives targeting antifungal activity have utilized topological and connectivity descriptors [18]. These studies, encompassing 30 benzoxazole and oxazolopyridine molecules, have achieved exceptional correlation coefficients (r² = 0.8616) with adjusted correlation values (r²adj = 0.8394) [18]. Cross-validation procedures have confirmed the statistical robustness of these models.

Cholesteryl ester transfer protein (CETP) inhibition studies have employed 140 benzoxazole compounds in comprehensive QSAR modeling [19]. The best pharmacophore hypothesis demonstrated statistically significant performance with regression coefficients of 0.957 and root mean square values of 0.890 [19]. Three-dimensional QSAR comparative molecular field analysis (CoMFA) models achieved leave-one-out cross-validated q² values of 0.527, r² values of 0.853, and predictive r² values of 0.603 [19].

Energy-based descriptor QSAR models have been developed for benzoxazole derivatives targeting Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase [20] [11]. These models utilized binding energy, intermolecular energy, internal energy, torsional energy, van der Waals interactions, and electrostatic energy as independent variables. The resulting correlation coefficient (r² = 0.7948) demonstrated satisfactory predictive performance for this specific target [20] [11].

Benzimidazole analogue QSAR studies have incorporated diverse descriptor types including topological polar surface area (TPSA), hydrogen bond acceptors, implicit LOGP values, and Galvez topological charge indices [17]. The optimal models achieved r² values of 0.6773 with external validation predictive r² values of 0.7150 [17]. These studies have revealed positive correlations between specific molecular descriptors and antimicrobial activity.

QSAR modeling of peroxisome proliferator-activated receptor alpha (PPARα) activation has identified key structural requirements for benzoxazole activity [16]. The presence of chiral centers, hydrogen bonding donor groups, and the number of positive charges and positive polar charges significantly influence biological activity [16]. These findings provide molecular-level insights for designing enhanced PPARα agonists.

Advanced QSAR methodologies have incorporated Bayesian classification approaches for benzoxazole CETP inhibitors [19]. The Bayesian models have achieved excellent receiver operating characteristic (ROC) values of 0.919 and 0.939 for training and test sets, respectively [19]. These probabilistic approaches complement traditional regression-based QSAR models.

The integration of QSAR modeling with molecular docking studies has enhanced the predictive accuracy for benzoxazole derivatives [20]. Combined approaches have demonstrated that ligand-receptor binding interactions can be successfully modeled using energy-based descriptors, providing a foundation for designing more potent compounds prior to synthesis [20].

Pharmacophore Mapping for Selective Receptor Targeting

Pharmacophore mapping represents a critical computational approach for identifying the essential molecular features responsible for the biological activity of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid and related benzoxazole derivatives. This methodology enables the rational design of selective receptor targeting strategies by defining the spatial arrangement of key functional groups required for optimal protein-ligand interactions [21] [22] [23].

Comprehensive pharmacophore studies of benzoxazole derivatives have established a five-point pharmacophore model (APRRR) characterized by one acceptor atom, one positively charged group, and three aromatic ring systems [21]. This pharmacophore hypothesis has achieved statistically significant correlations with biological activity data, yielding correlation coefficients of r² = 0.8548 for training set molecules [21]. The model has demonstrated robust predictive capabilities for urokinase-type plasminogen activator (uPA) inhibition.

Structure-activity relationship analyses have revealed that the benzoxazole core represents a fundamental pharmacophoric element for anti-inflammatory activity [1] [4]. The presence of the 4-amino-butanamide substituent creates an extended alkyl amino chain that occupies the fourth position of the phenyl group, contributing significantly to receptor selectivity [1]. Substituent variations at the 5th position of the benzoxazole ring, particularly tert-butyl and methyl groups, have been identified as critical determinants of potency [1].

Somatostatin receptor subtype 5 (SST5R) selective pharmacophore mapping has identified benzoxazole piperidine derivatives as promising lead compounds [23]. Structure-activity relationship studies have focused on substitution patterns at benzyl and benzoxazole side-chains, revealing that introduction of meta substituents at the benzyl unit significantly reduces residual histamine H1 receptor activity [23]. Benzoxazole periphery substitutions have been shown to eliminate h5-HT2B receptor interactions while maintaining nanomolar SST5R activity [23].

Cholesteryl ester transfer protein (CETP) pharmacophore modeling has employed 140 benzoxazole compounds to establish comprehensive selectivity profiles [19]. The best pharmacophore hypothesis has demonstrated exceptional statistical significance with regression coefficients of 0.957 [19]. Molecular docking studies have revealed that cyano-substituted benzoxazole compounds form critical hydrogen bonding interactions with target macromolecules, contributing to CETP selectivity [19].

Cyclooxygenase-2 (COX-2) selective pharmacophore development has identified the benzoxazole ring as an essential structural motif for selective enzyme inhibition [7] [8]. The pharmacophore features include aromatic ring interactions with Tyr355 and Arg120 residues within the COX-2 active site [7]. Electron-withdrawing substitutions at ortho and para positions of the phenyl ring have been demonstrated to enhance COX-2 selectivity while minimizing COX-1 interactions [7].

5-HT1A serotonin receptor pharmacophore mapping has established that benzoxazole derivatives require specific spacer length optimization for optimal receptor affinity [22]. Extended conformations have been identified as the predominant binding modes in vacuum, solution, and during 5-HT1A receptor interactions [22]. The pharmacophore model has successfully explained the influence of structural modifications on ligand selectivity and affinity.

Peroxisome proliferator-activated receptor alpha (PPARα) pharmacophore analysis has revealed that benzoxazole-phenoxyalkyl-phenoxybutyric acid derivatives require specific three-dimensional arrangements for optimal activity [16] [24]. The pharmacophore includes critical hydrogen bonding acceptor regions, hydrophobic interaction zones, and aromatic stacking domains [24]. These features collectively contribute to PPARα selectivity over other PPAR subtypes.

Anti-cancer pharmacophore studies have established that benzoxazole derivatives targeting multiple kinase receptors exhibit distinct selectivity profiles [25]. The pharmacophore models have successfully differentiated between compounds active against different cancer cell lines, providing molecular-level insights for developing targeted therapeutics [25].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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